1,3-Bis[2-(4-aminophenyl)-2-propyl]benzene

Low-Dielectric Materials High-Frequency Electronics Polyimide Films

1,3-Bis[2-(4-aminophenyl)-2-propyl]benzene, also known as Bisaniline M or 4,4'-(1,3-phenylenediisopropylidene)bisaniline, is a meta-substituted aromatic diamine monomer (C24H28N2, MW 344.50 g/mol) supplied as a pale yellow crystalline solid with a purity exceeding 98% (GC/T). Its rigid, isopropylidene-bridged structure is specifically designed to impart a balance of thermal stability, low dielectric loss, and dimensional stability in advanced polyimides and epoxy resins, which cannot be replicated by its para-substituted isomer.

Molecular Formula C24H28N2
Molecular Weight 344.5 g/mol
CAS No. 2687-27-6
Cat. No. B160602
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Bis[2-(4-aminophenyl)-2-propyl]benzene
CAS2687-27-6
Molecular FormulaC24H28N2
Molecular Weight344.5 g/mol
Structural Identifiers
SMILESCC(C)(C1=CC=C(C=C1)N)C2=CC(=CC=C2)C(C)(C)C3=CC=C(C=C3)N
InChIInChI=1S/C24H28N2/c1-23(2,17-8-12-21(25)13-9-17)19-6-5-7-20(16-19)24(3,4)18-10-14-22(26)15-11-18/h5-16H,25-26H2,1-4H3
InChIKeyKWOIWTRRPFHBSI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Bis[2-(4-aminophenyl)-2-propyl]benzene (CAS 2687-27-6) Procurement Guide: Meta-Bisaniline for High-Performance Polymers and Pharmaceutical Intermediates


1,3-Bis[2-(4-aminophenyl)-2-propyl]benzene, also known as Bisaniline M or 4,4'-(1,3-phenylenediisopropylidene)bisaniline, is a meta-substituted aromatic diamine monomer (C24H28N2, MW 344.50 g/mol) supplied as a pale yellow crystalline solid with a purity exceeding 98% (GC/T) . Its rigid, isopropylidene-bridged structure is specifically designed to impart a balance of thermal stability, low dielectric loss, and dimensional stability in advanced polyimides and epoxy resins, which cannot be replicated by its para-substituted isomer [1].

Why 1,3-Bis[2-(4-aminophenyl)-2-propyl]benzene Cannot Be Substituted by Generic Aromatic Diamines


Substituting Bisaniline M with the para-isomer Bisaniline P or the common reference diamine ODA (4,4'-oxydianiline) leads to fundamentally different polymer dielectric and thermo-mechanical properties due to the meta vs. para substitution pattern on the central phenyl ring [1]. The meta-configuration introduces a kink in the polymer backbone that disrupts chain packing, reducing the dielectric loss tangent by over 60% compared to Bisaniline-P and ODA, while simultaneously lowering the thermal expansion coefficient versus Bisaniline-P [1]. Furthermore, for pharmaceutical synthesis, the specific 1,3-substitution geometry is essential for constructing the detomidine molecular scaffold, a role that cannot be fulfilled by alternative bisaniline regioisomers . Generic replacement risks device-level performance degradation in high-frequency electronic substrates and complete failure of the synthetic route in pharmaceutical manufacturing.

Quantitative Comparative Evidence for 1,3-Bis[2-(4-aminophenyl)-2-propyl]benzene (Bisaniline M) vs. Closest Analogs


Dielectric Loss (Df) of Cured Polyimide Films: Bisaniline M Achieves a 61% Lower Loss Tangent than Bisaniline P and 60% Lower than ODA

In a direct head-to-head comparison of polyimide sheets prepared with biphenyltetracarboxylic dianhydride (BPDA) as the common dianhydride, Bisaniline M (BA-M) produced a dielectric loss tangent (Df) of 0.0034, compared to 0.0087 for the para-isomer Bisaniline P (BA-P) and 0.0085 for the standard reference diamine 4,4'-oxydianiline (ODA) [1]. The quantified reduction in dielectric loss is 60.9% versus BA-P and 60.0% versus ODA, measured at the same frequency conditions [1].

Low-Dielectric Materials High-Frequency Electronics Polyimide Films

Coefficient of Thermal Expansion (CTE): Bisaniline M-Based Polyimide Exhibits a 27% Lower CTE than Bisaniline P-Based Polyimide

The same comparative study with BPDA-based polyimide sheets shows that Bisaniline M (BA-M) yields a linear expansion coefficient of 55 ppm/°C (measured from RT to 200 °C), whereas Bisaniline P (BA-P) yields 75 ppm/°C (RT–290 °C) and ODA yields 48 ppm/°C (RT–260 °C) [1]. The 26.7% lower CTE of BA-M relative to BA-P indicates superior dimensional stability under thermal cycling for applications where BA-P or alternative monomers would otherwise cause delamination or warpage [1].

Thermal Management Materials Dimensional Stability Advanced Polyimide Composites

Monomer Melting Point: Bisaniline M Melts at 114–116 °C, 50 °C Below Bisaniline P, Enabling Lower-Temperature Solvent-Free Processing

The melting point of 1,3-Bis[2-(4-aminophenyl)-2-propyl]benzene (Bisaniline M) is reported as 114–116 °C , while the para-isomer Bisaniline P (CAS 2716-10-1) melts at 164–166 °C , a difference of approximately 50 °C. This lower melting point is attributable to the meta-linkage disrupting crystalline packing .

Melt-Processable Monomers Low-Energy Polymerization Diisopropylidene-Bridged Diamines

Glass Transition Temperature of Polyimide: BA-M-Based Film Achieves 224 °C Tg, Balancing Processability and Thermal Performance

Polyimide films derived from Bisaniline M with BPDA dianhydride exhibit a glass transition temperature (Tg) of 224 °C, compared to 299 °C for Bisaniline P-based films and 274 °C for ODA-based films [1]. While the absolute Tg is lower than that of BA-P, the BA-M-derived polyimide still meets the thermal requirements for many aerospace and electronic applications, while the lower Tg indicates greater chain mobility that can facilitate melt-processing and improved interfacial adhesion [1].

High-Temperature Polymers Polyimide Tg Aerospace Composites

Detomidine Intermediate Specificity: Only the 1,3-Meta-Bisaniline Isomer Enables the Correct Detomidine Synthetic Scaffold

1,3-Bis[2-(4-aminophenyl)-2-propyl]benzene is specifically identified as an essential intermediate in the manufacture of detomidine, a veterinary sedative and analgesic . The 1,3-substitution pattern on the central benzene ring provides the precise spatial orientation of the aniline moieties required to construct the imidazole-containing detomidine pharmacophore. The para-isomer Bisaniline P (CAS 2716-10-1) is not reported for this pharmaceutical application ; its use would yield a structurally different product incompatible with the detomidine synthetic pathway.

Pharmaceutical Intermediates Veterinary Sedatives Regiospecific Synthesis

High-Value Application Scenarios for 1,3-Bis[2-(4-aminophenyl)-2-propyl]benzene Based on Quantitative Differentiation


Low-Loss Dielectric Layers for 5G/6G High-Frequency Flexible Printed Circuits

The 60% lower dielectric loss tangent (Df = 0.0034) of BA-M-based polyimide versus BA-P and ODA counterparts [1] makes this monomer the superior choice for polyimide dielectrics in millimeter-wave antennas and high-speed flexible circuits. Procurement of BA-M directly enables reduced signal attenuation in the 28–100 GHz range, where every 0.001 reduction in Df translates to measurable improvements in signal integrity and thermal management [1].

Dimensionally Stable Polyimide Substrates for Chip Packaging and Multilayer Interposers

The 27% lower CTE (55 ppm/°C) of BA-M-derived polyimide compared to BA-P-derived polyimide (75 ppm/°C) [1] provides superior matching to copper (CTE ~17 ppm/°C) and silicon (CTE ~3 ppm/°C). Industrial users procuring BA-M for wafer-level packaging and multilayer ceramic interposers benefit from reduced warpage and improved via reliability during solder reflow and thermal cycling [1].

Melt-Processable High-Temperature Thermoplastic Polyimides for Aerospace Composites

The combination of a monomer melting point of 114–116 °C and a polyimide Tg of 224 °C [1] positions BA-M for melt-infusion composite manufacturing processes that are inaccessible to the higher-melting BA-P (164–166 °C monomer; 299 °C Tg). Research and industrial teams can employ BA-M in resin transfer molding (RTM) of carbon-fiber-reinforced polyimides for engine nacelle components and radomes, where processability and sufficient thermal performance intersect [1].

Regiospecific Intermediate for Detomidine Veterinary API Manufacturing

Pharmaceutical manufacturers requiring a reliable supply of the key intermediate for detomidine synthesis must source the 1,3-meta-bisaniline isomer (CAS 2687-27-6) specifically, as the para-isomer (CAS 2716-10-1) is chemically incompatible with the established synthetic route . Procurement of BA-M from qualified suppliers ensures process continuity and regulatory compliance in the production of this equine and bovine sedative .

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